(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2034154-16-8
VCID: VC11784841
InChI: InChI=1S/C8H11N5O.ClH/c1-2-13-5-6(4-10-13)8-11-7(3-9)14-12-8;/h4-5H,2-3,9H2,1H3;1H
SMILES: CCN1C=C(C=N1)C2=NOC(=N2)CN.Cl
Molecular Formula: C8H12ClN5O
Molecular Weight: 229.67 g/mol

(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

CAS No.: 2034154-16-8

Cat. No.: VC11784841

Molecular Formula: C8H12ClN5O

Molecular Weight: 229.67 g/mol

* For research use only. Not for human or veterinary use.

(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride - 2034154-16-8

Specification

CAS No. 2034154-16-8
Molecular Formula C8H12ClN5O
Molecular Weight 229.67 g/mol
IUPAC Name [3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C8H11N5O.ClH/c1-2-13-5-6(4-10-13)8-11-7(3-9)14-12-8;/h4-5H,2-3,9H2,1H3;1H
Standard InChI Key DMFWTVXNEBSOCX-UHFFFAOYSA-N
SMILES CCN1C=C(C=N1)C2=NOC(=N2)CN.Cl
Canonical SMILES CCN1C=C(C=N1)C2=NOC(=N2)CN.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a 1-ethylpyrazole moiety linked to a 1,2,4-oxadiazole ring via a methylene bridge, with a terminal amine group protonated as a hydrochloride salt. The molecular formula is C₈H₁₂ClN₅O, with a molecular weight of 229.67 g/mol. The pyrazole ring contributes aromatic stability, while the oxadiazole ring introduces electron-deficient characteristics, influencing reactivity and interaction with biological targets.

Key Structural Features:

  • Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at position 4 with an ethyl group.

  • 1,2,4-Oxadiazole Ring: A heterocycle containing one oxygen and two nitrogen atoms, known for metabolic stability in drug design.

  • Methanamine Hydrochloride: A primary amine salt that enhances solubility and bioavailability.

Physicochemical Properties

The hydrochloride salt improves solubility in polar solvents, critical for in vitro and in vivo studies. Predicted properties include:

PropertyValueSource
LogP (Partition Coefficient)~0.22 (indicating moderate lipophilicity)
Solubility in Water>16.4 mg/mL
Topological Polar Surface Area (TPSA)43.84 Ų

The LogP value suggests balanced hydrophilicity-lipophilicity, favoring membrane permeability. High solubility (classified as "very soluble") aligns with its salt form .

Synthesis and Optimization

Multi-Step Synthesis Pathway

The synthesis involves sequential heterocycle formation and functionalization:

  • Pyrazole Ring Synthesis:

    • Condensation of hydrazine derivatives with diketones or β-ketoesters to form the 1-ethylpyrazole core.

    • Ethyl substitution is introduced via alkylation or nucleophilic substitution.

  • Oxadiazole Formation:

    • Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions.

    • Example: Reaction of 1-ethyl-1H-pyrazole-4-carboxamide with hydroxylamine to form an amidoxime intermediate, followed by cyclization.

  • Methanamine Introduction:

    • Nucleophilic substitution or reductive amination to attach the methanamine group.

    • Final protonation with hydrochloric acid yields the hydrochloride salt.

Reaction Optimization

Yield and purity depend on stringent control of temperature, solvent selection, and catalysts. For instance, cyclization steps often require anhydrous conditions and catalysts like polyphosphoric acid.

Pharmacological and Toxicological Profiling

In Vitro Studies

  • CYP450 Inhibition: No significant inhibition of major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6), reducing risk of drug-drug interactions .

  • hERG Channel Binding: Low affinity for hERG potassium channels, suggesting a favorable cardiac safety profile .

Acute Toxicity

Limited data exist, but structural analogs show median lethal doses (LD₅₀) >500 mg/kg in rodent models, classifying the compound as moderately toxic.

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
1-Ethyl-1H-pyrazol-4-amineLacks oxadiazole and methanamineIntermediate in synthesis
Oxadiazole-containing drugsVary in substituentsBroader kinase inhibition

The hybrid structure of (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride combines the metabolic stability of oxadiazoles with the target specificity of pyrazoles, offering a unique pharmacological profile .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator